S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate
Description
S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate is a sulfur-containing heterocyclic compound characterized by a carbothioate ester functional group. The structure comprises a 4,5-dihydro-1,3-thiazole ring (a partially saturated thiazole with reduced aromaticity) linked via a sulfur atom to a 3,4-dimethoxy-substituted benzene ring.
Properties
IUPAC Name |
S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(7-10(9)16-2)11(14)18-12-13-5-6-17-12/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQUXBUFVBYGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)SC2=NCCS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Dimethoxybenzene Moiety: The 3,4-dimethoxybenzene group can be introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow synthesis could be employed to enhance scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole moieties exhibit notable antimicrobial properties. The thiazole ring enhances the interaction with bacterial enzymes and receptors, leading to increased efficacy against various pathogens.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : Molecular docking studies have suggested that thiazole derivatives may inhibit bacterial growth by interfering with the synthesis of essential cellular components .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been extensively studied. These compounds have shown effectiveness in inhibiting the proliferation of various cancer cell lines.
Case Studies
- In Vitro Studies : In a study involving the MCF7 breast cancer cell line, derivatives similar to this compound demonstrated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents .
- Molecular Interactions : Research indicates that these compounds can bind effectively to DNA and bovine serum albumin, which may enhance their bioavailability and therapeutic efficacy .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. The presence of the thiazole ring appears to contribute positively to their activity.
Case Studies
- Animal Models : Compounds derived from thiazole have shown significant anticonvulsant effects in animal models when tested against induced seizures .
- Structure-Activity Relationship (SAR) : The SAR analysis suggests that modifications on the thiazole ring can enhance anticonvulsant activity, indicating potential pathways for drug development targeting epilepsy .
Summary Table
| Application | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against Staphylococcus aureus and Escherichia coli |
| Anticancer | Cytotoxic Effects | Significant inhibition of MCF7 cell line growth; lower IC50 than standards |
| Anticonvulsant | Seizure Prevention | Demonstrated efficacy in animal models; structure modifications enhance activity |
Mechanism of Action
The mechanism of action of S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazole- and carbothioate-derived molecules. Key structural analogs include thiazolylmethylcarbamates, thiadiazole-fused derivatives, and other carbothioate esters (Table 1). Below is a detailed analysis:
Structural and Functional Group Variations
- Thiazole Saturation: The target compound’s dihydrothiazole ring lacks full aromaticity, reducing resonance stabilization compared to aromatic thiazoles in analogs like Compound q.
Electronic and Reactivity Profiles
- Computational analysis (e.g., via Multiwfn ) would predict higher electron density at the carbothioate sulfur in the target compound due to the dimethoxybenzene’s +M effect, increasing susceptibility to nucleophilic substitution compared to electron-withdrawing substituents in analogs like Compound t.
- The dihydrothiazole’s NH group (if present) could participate in hydrogen bonding, unlike fully substituted thiazoles in .
Table 1: Comparative Properties of Selected Thiazole Derivatives
Biological Activity
S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzenecarbothioic acid with thiazole derivatives. The following general steps outline the synthetic pathway:
- Preparation of Thiazole Derivative : The thiazole ring is formed through a cyclization reaction involving appropriate precursors.
- Formation of Carbothioate : The thiazole derivative is then reacted with 3,4-dimethoxybenzenecarbothioic acid to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with a thiazole core demonstrate significant cytotoxicity against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of thiazole derivatives on human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The results showed that certain derivatives exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against these cell lines .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Thiazole Derivative A | HCT116 | 3.29 |
| Thiazole Derivative B | H460 | 10.0 |
| Thiazole Derivative C | MCF-7 | 0.28 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization and disruption of microtubule dynamics. Docking studies have suggested that this compound can effectively bind to tubulin, inhibiting cancer cell proliferation .
Anti-inflammatory and Antioxidant Activities
Beyond its anticancer properties, thiazole derivatives have been reported to exhibit anti-inflammatory and antioxidant activities. These effects are crucial in mitigating oxidative stress-related diseases.
Q & A
Basic: What are the recommended synthetic routes for synthesizing S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions starting with precursors containing 4,5-dihydro-1,3-thiazole rings and substituted benzenecarbothioate moieties. Key steps include:
- Thiazole Ring Formation : Reacting 3,4-dimethoxybenzenecarbothioic acid with 2-amino-4,5-dihydro-1,3-thiazole derivatives under reflux conditions in ethanol or acetonitrile. Catalysts like glacial acetic acid may enhance cyclization .
- Optimization : Yield improvements (up to 75–85%) are achieved by controlling reaction time (4–6 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 for thiazole:acid). Solvent purity (e.g., absolute ethanol) minimizes side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
A combination of techniques is critical:
- NMR Spectroscopy :
- ¹H NMR : Identifies methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and thiazoline ring protons (δ 2.5–3.5 ppm for dihydro protons) .
- ¹³C NMR : Confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 325.08 for C₁₂H₁₃NO₃S₂) .
- HPLC : Monitors purity using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: How do substituent variations on the thiazole ring influence the compound’s reactivity and biological activity?
Methodological Answer:
Substituent effects are studied via structure-activity relationship (SAR) models:
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity at the thiazole sulfur, enhancing reactivity in nucleophilic substitutions .
- Methoxy Groups (-OCH₃) : Improve solubility and membrane permeability, critical for in vitro bioactivity assays .
- Controlled Modifications : Replace the 3,4-dimethoxy group with halogenated or alkylated benzothioates to assess changes in antibacterial or antifungal potency. IC₅₀ values vary by 2–3 orders of magnitude depending on substituent polarity .
Advanced: What experimental frameworks are recommended for evaluating this compound’s environmental persistence and ecotoxicological impact?
Methodological Answer:
Adopt the INCHEMBIOL project’s framework :
Physicochemical Properties :
- Determine logP (octanol-water partition coefficient) to predict bioaccumulation.
- Measure hydrolysis rates at pH 5–9 to assess stability in aquatic systems.
Biotic Transformations :
- Use soil microcosms to study microbial degradation pathways (e.g., LC-MS/MS for metabolite identification).
Ecotoxicology :
Advanced: How can researchers resolve contradictions in bioactivity data across different in vitro models?
Methodological Answer:
Address discrepancies through:
- Assay Standardization :
- Pharmacokinetic Profiling :
- Mechanistic Studies :
Advanced: What computational methods are suitable for predicting this compound’s interaction with biological targets?
Methodological Answer:
Leverage in silico tools:
- Molecular Docking (AutoDock Vina) : Model interactions with enzymes like acetylcholinesterase or cytochrome P450. Prioritize docking poses with lowest binding energy (ΔG < -7 kcal/mol) .
- QSAR Models : Train algorithms on datasets of thiazole derivatives to predict IC₅₀ values against specific pathogens (R² > 0.85 for validation) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
